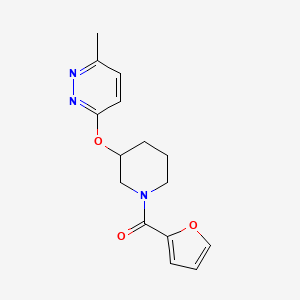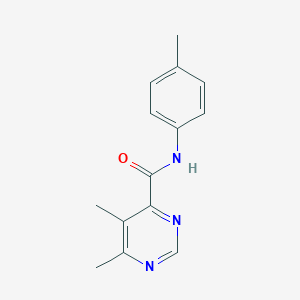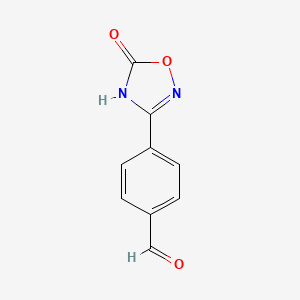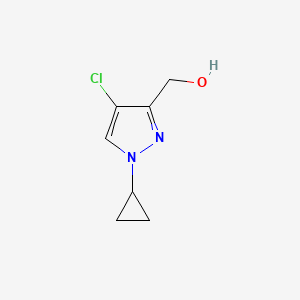
Furan-2-yl(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of this compound involves the aza-Piancatelli rearrangement of furan-2-yl (phenyl)methanol with aryl amines, catalyzed by phosphomolybdic acid. This facilitates the synthesis of trans-4,5-disubstituted cyclopentenone derivatives.Molecular Structure Analysis
The molecular structure of this compound was confirmed by elemental analysis and spectroscopic techniques (IR, mass, 1H- and 13C- NMR) .Chemical Reactions Analysis
This compound is part of a new series of pyridazin-3-one derivatives that were designed, synthesized, and evaluated for their preclinical antidepressant effect on Swiss mice . Among the series, compounds 6c, 6d, and 6f exhibited significant activity profile in the forced swimming test .Scientific Research Applications
Oncology: Lung Carcinoma Treatment
Furan-2-yl: derivatives have been studied for their potential in treating lung cancer. Molecular docking and MTT assays have shown that certain chalcones, which share a similar furan moiety, exhibit cytotoxic effects against lung carcinoma cell lines like A549 . This suggests that our compound of interest could be synthesized into chalcones and tested for anti-cancer properties, particularly targeting lung cancer.
Neuropharmacology: Antidepressant Effects
Compounds with a furan-2-yl group have been synthesized and evaluated for their antidepressant activity. In preclinical studies, certain derivatives significantly reduced immobility time in the forced swimming test in mice, indicating potential therapeutic value for managing mental depression . This points to the possibility of developing antidepressant drugs from the compound .
Biochemical Research: Apoptosis Induction
The furan ring is a common feature in molecules that have been associated with inducing apoptosis in cancer cells. Studies involving related compounds have utilized various molecular techniques to observe the effect on apoptosis, which is a critical pathway for cancer treatment strategies . Research could be directed towards understanding how “Furan-2-yl(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)methanone” influences apoptotic pathways.
Chemical Engineering: Synthesis and Design
In the realm of chemical engineering, the focus could be on the synthesis and design of new compounds derived from “Furan-2-yl(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)methanone”. This could involve optimizing reaction conditions, scaling up production, and designing efficient synthesis pathways for pharmaceutical applications .
Materials Science: Functional Materials Development
While direct applications in materials science are not readily apparent from the current literature, the structural motifs present in the compound, such as the furan ring, could be of interest for the development of functional materials. These could include organic semiconductors or photovoltaic materials where furan derivatives have shown promise .
Pharmacology: Drug Discovery and Development
The compound’s structure suggests potential for drug discovery, especially considering the biological activities of related furan and pyridazinone derivatives. It could serve as a lead compound in the development of new drugs with various pharmacological activities, including anti-inflammatory, anticonvulsant, and antimicrobial actions .
Mechanism of Action
Target of Action
Related compounds have been associated with antidepressant activity . These compounds are believed to interact with neurotransmitter systems in the brain, which play a crucial role in mood regulation .
Mode of Action
It’s worth noting that similar compounds have been shown to interact with neurotransmitter systems in the brain, potentially influencing mood and behavior .
Biochemical Pathways
Related compounds have been associated with the modulation of neurotransmitter systems, which could potentially affect multiple biochemical pathways related to mood and behavior .
Result of Action
Related compounds have been associated with significant activity in forced swimming tests in mice, suggesting potential antidepressant effects .
properties
IUPAC Name |
furan-2-yl-[3-(6-methylpyridazin-3-yl)oxypiperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3/c1-11-6-7-14(17-16-11)21-12-4-2-8-18(10-12)15(19)13-5-3-9-20-13/h3,5-7,9,12H,2,4,8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSJOBOQUNQJZCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2CCCN(C2)C(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Furan-2-yl(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2919429.png)
![(Z)-N-(2-(2-((4-methoxybenzyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-phenylacrylamide](/img/structure/B2919430.png)


![4-{1-[3-(3,4-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(3-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2919436.png)

![N-Benzo[1,3]dioxol-5-yl-2-chloro-propionamide](/img/structure/B2919439.png)

![N-(3-chlorophenyl)-2-[cyano(3-ethylphenyl)amino]acetamide](/img/structure/B2919441.png)

![1,4-Dioxa-8-azaspiro[4.5]decan-8-yl(4-(thiazol-2-yloxy)phenyl)methanone](/img/structure/B2919444.png)


![(E)-N-(6,7-Dihydro-5H-cyclopenta[b]pyridin-2-ylmethyl)-4-(dimethylamino)but-2-enamide](/img/structure/B2919451.png)